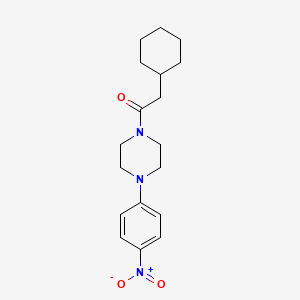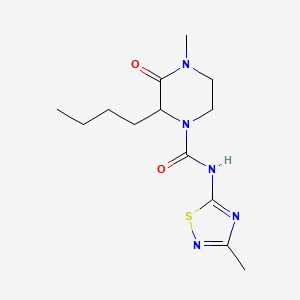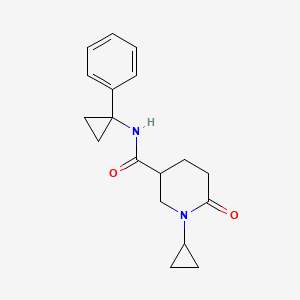
1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine, also known as CNPP, is a synthetic compound that belongs to the piperazine family. It has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, memory, and cognition. This compound has been used in various studies to investigate the role of the 5-HT7 receptor in neurological disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine involves its binding to the 5-HT7 receptor, which leads to the inhibition of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, which ultimately affects behavior and cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to affect the activity of the prefrontal cortex, hippocampus, and amygdala, which are brain regions involved in mood regulation and memory processing. This compound has been shown to have antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited availability.
Orientations Futures
There are several future directions for the research on 1-(cyclohexylacetyl)-4-(4-nitrophenyl)piperazine. One area of interest is the investigation of its potential therapeutic applications in neurological disorders such as depression, anxiety, and schizophrenia. Another direction is the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, the exploration of its effects on other neurotransmitter systems and brain regions could provide valuable insights into its mechanism of action.
Propriétés
IUPAC Name |
2-cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h6-9,15H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAKIPXWMLKDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)
![1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)

![1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3974084.png)


![N-allyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974100.png)




